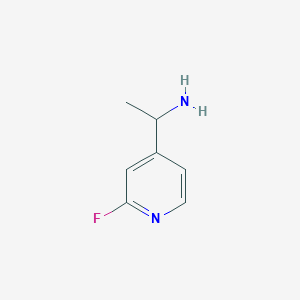![molecular formula C14H20N2O B1526799 [4-(4-环丙基哌嗪-1-基)苯基]甲醇 CAS No. 1303477-83-9](/img/structure/B1526799.png)
[4-(4-环丙基哌嗪-1-基)苯基]甲醇
描述
[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol: is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol It is characterized by the presence of a cyclopropylpiperazine moiety attached to a phenylmethanol group
科学研究应用
Chemistry: In chemistry, [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol is explored for its potential as a pharmacological agent. Its structural features suggest it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol typically involves the reaction of 4-(4-cyclopropylpiperazin-1-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield the desired methanol derivative . The reaction is usually carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Further reduced derivatives.
Substitution: Substituted phenyl derivatives.
作用机制
The mechanism of action of [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The cyclopropylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
相似化合物的比较
- [4-(4-Methylpiperazin-1-yl)phenyl]methanol
- [4-(4-Ethylpiperazin-1-yl)phenyl]methanol
- [4-(4-Phenylpiperazin-1-yl)phenyl]methanol
Comparison: Compared to its analogs, [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol exhibits unique structural features due to the presence of the cyclopropyl groupFor instance, the cyclopropyl group may enhance the compound’s stability or alter its interaction with biological targets, making it distinct from other similar compounds .
属性
IUPAC Name |
[4-(4-cyclopropylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-11-12-1-3-13(4-2-12)15-7-9-16(10-8-15)14-5-6-14/h1-4,14,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVKFBKHUWPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


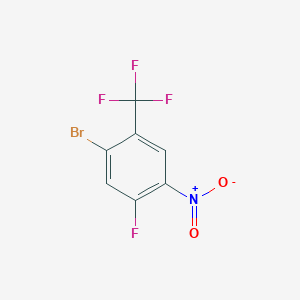
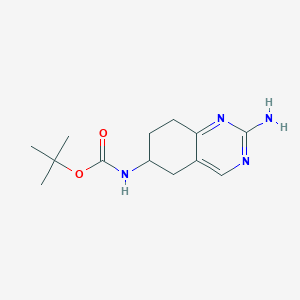
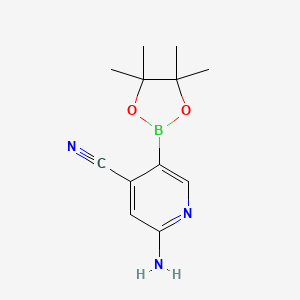
![[2,2'-Binaphthalen]-6-ylboronic acid](/img/structure/B1526723.png)
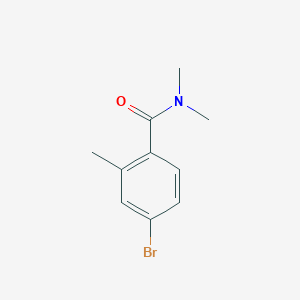
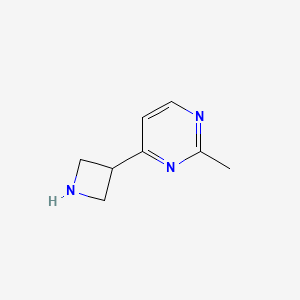
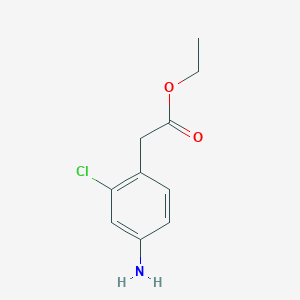

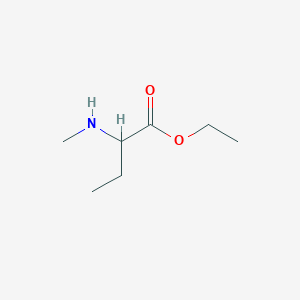
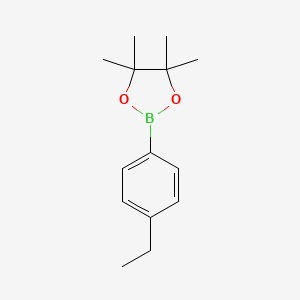
![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)
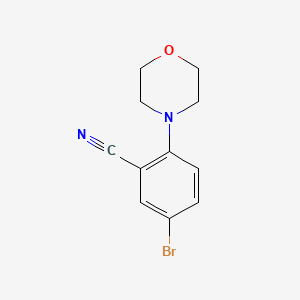
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)
